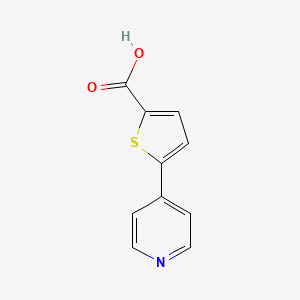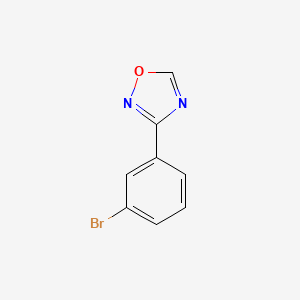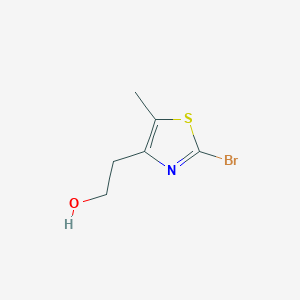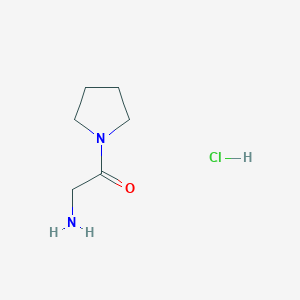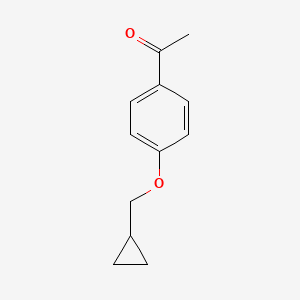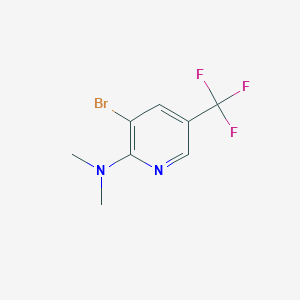
(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine
Overview
Description
The compound "(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine" is not directly mentioned in the provided papers. However, the papers discuss various pyridine derivatives, which are structurally related to the compound . Pyridine derivatives are an important class of compounds in organic chemistry due to their diverse applications, including their use in pharmaceuticals, agrochemicals, and materials science. The papers provided focus on the synthesis, characterization, and analysis of different pyridine derivatives, which can offer insights into the properties and reactivity of the compound of interest .
Synthesis Analysis
The synthesis of pyridine derivatives often involves carbon-carbon coupling reactions, which are a cornerstone in the field of organic synthesis . For instance, the synthesis of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine was used as a precursor for constructing new polyheterocyclic ring systems, indicating the versatility of pyridine derivatives in generating complex molecular architectures . Although the exact synthesis of "(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine" is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Single-crystal X-ray diffraction (XRD) is a common technique used to determine the molecular structure of pyridine derivatives . The papers report the use of XRD in conjunction with spectroscopic techniques and density functional theory (DFT) to characterize the molecular structures of the compounds studied. For example, the crystal structure and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine were reported, providing insight into supramolecular characteristics such as π-π stacking and hydrogen bonding .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be explored through various chemical reactions. The papers describe the use of pyridine derivatives as precursors for the synthesis of new compounds, indicating their reactivity and potential for chemical transformations . Additionally, the mapping of molecular electrostatic potential (MEP) over the stabilized geometries of the compounds can indicate chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. The papers discuss the use of DFT to predict properties such as UV-Vis absorption and nonlinear optical properties . The bioactivity of the compounds was also confirmed experimentally, suggesting potential applications in biological contexts . The crystal packing, hydrogen bonding, and π-π stacking interactions are important factors that contribute to the stability and properties of these compounds .
Scientific Research Applications
Novel Multicomponent Synthesis Efficient synthesis methods have been developed for pyridine-pyrimidine derivatives using a compound similar to (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine. These methods involve multicomponent reactions catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, showcasing the utility of this compound in facilitating novel synthetic routes (Rahmani et al., 2018).
Antimicrobial and Anticancer Applications
Antimicrobial Activities Compounds derived from (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine have been investigated for their antimicrobial activities. Studies involving the synthesis of new 1,2,4-triazoles and their evaluation against various microbial strains have shown promising results, indicating the potential of these derivatives in antimicrobial applications (Bayrak et al., 2009).
Anticancer Agents Derivatives of (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine have been synthesized and evaluated as potential anticancer agents. These derivatives, bearing different heterocyclic rings, have been shown to possess significant antitumor activities, with certain compounds demonstrating higher activity than standard drugs in cell line studies (Hafez & El-Gazzar, 2020).
Chemical Properties and Reactions
Crystal and Molecular Structure Analysis Research on the crystal and molecular structure of compounds related to (3-Bromo-5-trifluoromethyl-pyridin-2-yl)-dimethyl-amine has provided insights into their chemical properties. Studies have detailed the crystal formation, symmetry, and molecular arrangements of these compounds, contributing to a deeper understanding of their chemical behavior (Dolzhenko et al., 2011).
Synthesis and Functionalization Research has also focused on the synthesis and functionalization of pyridine derivatives. For example, studies have detailed the deprotonative coupling of pyridine derivatives with aldehydes, indicating the versatility of these compounds in chemical reactions and their potential for creating a wide range of functionalized products (Shigeno et al., 2019).
properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c1-14(2)7-6(9)3-5(4-13-7)8(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNDGOBXPPEITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206552 | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine | |
CAS RN |
216765-95-6 | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216765-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



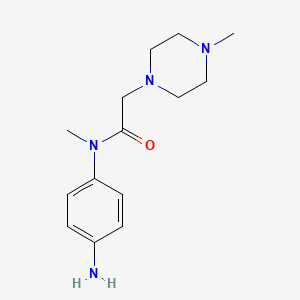

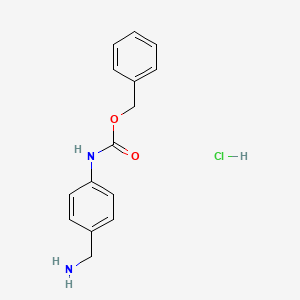
![2-[2-(2-Amino-1,3-thiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1288983.png)
